N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chloro-substituted dihydropyrazino-benzimidazole core, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the pyrazino ring: The benzimidazole core is then reacted with appropriate reagents to form the dihydropyrazino ring.
Coupling with the methoxyphenyl and thiophenecarboxamide groups: The final steps involve coupling reactions to introduce the methoxyphenyl and thiophenecarboxamide groups, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like thiabendazole and albendazole, which are known for their antiparasitic activities.
Pyrazino derivatives: Compounds such as pyrazinamide, used in the treatment of tuberculosis.
Uniqueness
N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide is unique due to its combination of a chloro-substituted dihydropyrazino-benzimidazole core with methoxyphenyl and thiophenecarboxamide groups. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H19ClN4O2S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19ClN4O2S/c1-29-18-12-14(7-8-16(18)25-22(28)19-6-3-11-30-19)26-9-10-27-20(13-26)24-17-5-2-4-15(23)21(17)27/h2-8,11-12H,9-10,13H2,1H3,(H,25,28) |
InChI Key |
XFPNIPWSCAAWOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2)NC(=O)C5=CC=CS5 |
Origin of Product |
United States |
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